4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Catalog No.
S6733045
CAS No.
2640977-60-0
M.F
C21H29N5O
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3...

CAS Number

2640977-60-0

Product Name

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine

IUPAC Name

4-[6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl]morpholine

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-3,5-6,8-9H,4,7,10-18H2

InChI Key

NKUHBLATHASCTG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound characterized by the presence of multiple functional groups, including a morpholine ring, a pyridazine ring, and a piperazine moiety substituted with a 3-phenylpropyl group. Its molecular formula is C21H29N5OC_{21}H_{29}N_{5}O with a molecular weight of approximately 367.5 g/mol. The compound's structure indicates potential for diverse biological interactions due to the presence of nitrogen-rich heterocycles and aromatic systems, making it an interesting subject for medicinal chemistry and pharmacological studies.

, including:

  • Oxidation: It can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
  • Reduction: Reduction reactions may modify the aromatic rings or reduce any nitro groups present.
  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Substitution Agents: Various nucleophiles and electrophiles.

The reaction conditions typically involve controlled temperatures and pH levels to optimize yields and selectivity.

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine has shown significant biological activity, particularly as an enzyme inhibitor. Research indicates its potential role as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer’s disease. The compound may enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.

The synthesis of this compound generally involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
  • Piperazine Substitution: The pyridazine is reacted with 1-(3-phenylpropyl)piperazine under heating conditions.
  • Methylation: Final methylation of the pyridazine ring can be performed using methyl iodide or similar agents.

Industrial synthesis may focus on optimizing these routes for higher yields and purity, utilizing high-throughput screening methods for efficient catalyst identification.

This compound has several applications across various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex molecules with potential pharmacological effects.
  • Biological Research: Investigated for its properties as an enzyme inhibitor and its effects on neurotransmitter systems.
  • Material Science: Used in developing new materials with specific chemical properties due to its unique structure.

Studies have shown that 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine interacts with various molecular targets, particularly enzymes involved in neurotransmission. Its mechanism of action typically involves binding to active sites on target enzymes, inhibiting their function, and thus altering biological pathways relevant to cognition and memory.

Several compounds share structural similarities with 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine. Here are notable examples:

Compound NameStructureKey Features
3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazineStructureSimilar piperazine substitution; potential for similar biological activity.
3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazineStructureContains a chloro substituent; studied for different pharmacological properties.
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazineStructureDifferent side chain but retains piperazine core; evaluated for dopamine transporter binding.

Uniqueness

The uniqueness of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine lies in its specific combination of structural elements, which allows for targeted interactions within biological systems. Its multi-functional nature makes it a versatile candidate for further research into therapeutic applications, particularly in neuropharmacology.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

367.23721057 g/mol

Monoisotopic Mass

367.23721057 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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